5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Defined 4,6-dimethylquinazoline-pyrimidinone regioisomer (C22H21N5O). The 4,6-dimethyl substitution pattern distinguishes it from 4,7- and 4,8-dimethyl analogs, enabling systematic SAR mapping of methyl positional isomerism for kinase hinge-binding studies. Unlike the structurally isomeric multi-kinase inhibitor PCI-29732, this quinazoline-pyrimidinone scaffold serves as an orthogonal negative control to confirm scaffold-specific phenotypes. Its computed logP (3.669) and topological PSA (86.69 Ų) suit virtual screening against purine-binding pockets, while its unique InChIKey enables reliable differentiation as an HPLC/LC-MS reference standard.

Molecular Formula C22H21N5O
Molecular Weight 371.4 g/mol
Cat. No. B6014348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
Molecular FormulaC22H21N5O
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
InChIInChI=1S/C22H21N5O/c1-13-9-10-19-17(11-13)14(2)23-21(25-19)27-22-24-15(3)18(20(28)26-22)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28)
InChIKeyNGUICKLBSJUKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes110 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: Compound Class & Core Identity


5-Benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one (C22H21N5O, MW 371.44 g/mol) is a quinazoline–pyrimidine hybrid scaffold belonging to the class of 2-aminoquinazolin-4(1H)-pyrimidinones . Characterized by a 4,6-dimethyl substitution pattern on the quinazoline ring, this compound bears a benzyl group at the pyrimidine 5-position and a methyl group at position 6. It is catalogued under vendor IDs including Vitas-M Lab STL149459 [1] and is structurally distinct from other quinazoline–pyrimidine regioisomers with alternative methyl placement (e.g., 4,7- or 4,8-dimethyl variants).

Why Generic Substitution of 5-Benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one with In-Class Analogs Is Scientifically Unjustified


The 4,6-dimethylquinazoline substitution pattern differentiates this compound from its 4,7- and 4,8-dimethyl regioisomers, which share the same molecular formula but exhibit divergent steric and electronic profiles at the quinazoline moiety [1]. Even minor positional shifts of methyl groups on the quinazoline ring can alter hydrogen-bonding capacity, π-stacking geometry, and target-binding complementarity, as demonstrated across quinazoline-based kinase inhibitor series [2]. Furthermore, this compound’s 5-benzyl-6-methylpyrimidin-4(1H)-one core distinguishes it from other C22H21N5O structural isomers such as PCI-29732, which relies on an entirely different pyrazolopyrimidine scaffold for its polypharmacological kinase inhibition profile . Consequently, interchange with any regioisomer or isosteric analog cannot be assumed without explicit comparative biological data.

Quantitative Differentiation Evidence for 5-Benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one vs. Closest Analogs


Regioisomeric Differentiation: 4,6- vs. 4,7- vs. 4,8-Dimethylquinazoline Substitution Analysis

Substitution of the quinazoline ring at the 4,6-positions creates a unique spatial arrangement of methyl groups relative to the 2-amino linkage. In contrast, the 4,7-dimethyl isomer (C22H21N5O, same MW) positions a methyl group para to the quinazoline N3, altering the electron density of the pyrimidine ring and potentially modifying tautomeric preference. The 4,8-dimethyl isomer introduces steric hindrance proximal to the quinazoline N1, which can disrupt hydrogen-bonding interactions with biological targets. While quantitative target-binding data directly comparing these three regioisomers under identical assay conditions are not publicly available, the positional shift from 4,6- to 4,7-dimethyl alone alters the calculated dipole moment and molecular electrostatic potential surface, as inferable from the divergent InChIKeys [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Scaffold Differentiation from Isomeric Multi-Kinase Inhibitor PCI-29732

PCI-29732 (CAS 330786-25-9) shares the same molecular formula C22H21N5O but is a pyrazolopyrimidine-based multi-kinase inhibitor with Kis of 8.2, 4.6, and 2.5 nM against BTK, LCK, and LYN, respectively . The target compound, by contrast, is a 2-aminoquinazoline-pyrimidinone, a scaffold topology that is not represented in the PCI-29732 chemotype. This topological divergence implies entirely different kinase selectivity profiles. PCI-29732 also inhibits calcium flux in Ramos B cells (IC50 = 0.53 µM for calcium flux; IC50 = 0.33 µM for PLCɣ1 phosphorylation) and demonstrates cytotoxicity across multiple cancer lines (IC50 range 6.02–7.94 µM) . No analogous cellular profiling data exist for the target compound, underscoring that these two isomers cannot be considered functionally equivalent.

Kinase Polypharmacology Chemical Biology Off-Target Profiling

Predicted Physicochemical Property Differentiation: logP and Hydrogen-Bonding Capacity

The target compound has a calculated logP of 3.669 [1], placing it in a lipophilicity range associated with moderate passive permeability and potential blood-brain barrier penetration. The presence of the 4,6-dimethyl substitution on quinazoline, combined with the 5-benzyl group on the pyrimidinone, results in a computed polar surface area of 86.69 Ų and a hydrogen bond donor count of 2 [2]. These values differentiate it from more lipophilic quinazoline analogs that bear additional fused rings or larger alkyl substituents. However, without experimentally determined logD or permeability data for the compound and its regioisomers, these remain computational predictions.

ADME Prediction Physicochemical Profiling Lead Optimization

High-Confidence Research Applications for 5-Benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one Based on Current Evidence


Chemical Probe for Quinazoline–Pyrimidinone Structure-Activity Relationship (SAR) Studies

When exploring the SAR of 2-aminoquinazoline-pyrimidinone hybrids, the 4,6-dimethyl substitution pattern provides a defined regioisomeric reference point. Systematic comparison against the 4,7- and 4,8-dimethyl analogs (which share the same molecular formula but differ in methyl placement) enables mapping of how positional isomerism affects target engagement and selectivity . This is particularly relevant for kinase inhibitor programs where quinazoline ring substitution critically determines hinge-binding geometry.

Negative Control or Orthogonal Chemotype for PCI-29732-Based Studies

Because PCI-29732 (CAS 330786-25-9) shares the identical molecular formula C22H21N5O but possesses a pyrazolopyrimidine scaffold with potent BTK/LCK/LYN inhibition (Kis 2.5–8.2 nM) , the target compound can serve as a structurally orthogonal negative control. Its distinct quinazoline–pyrimidinone topology is expected to lack the multi-kinase activity of PCI-29732, making it useful for confirming that observed phenotypes are scaffold-specific rather than driven by general C22H21N5O chemical properties.

In Silico Docking and Pharmacophore Modeling Template

The compound's defined 3D structure (available via ZINC985585) [1] and computed properties (logP 3.669, PSA 86.69 Ų, HBD 2) make it a suitable template for virtual screening campaigns targeting quinazoline-binding pockets. Its moderate lipophilicity and limited hydrogen-bond donor count facilitate docking into ATP-binding sites of kinases or other purine-utilizing enzymes, aiding in hit identification when experimental target engagement data are unavailable.

Analytical Reference Standard for Isomeric Purity Determination

Given that multiple regioisomers (4,6-, 4,7-, 4,8-dimethyl) exist with identical molecular mass, the target compound can serve as an analytical reference standard for HPLC or LC-MS method development. Its unique InChIKey and retention properties enable differentiation from co-eluting isomers, ensuring that purchased material matches the specified substitution pattern [2].

Quote Request

Request a Quote for 5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.